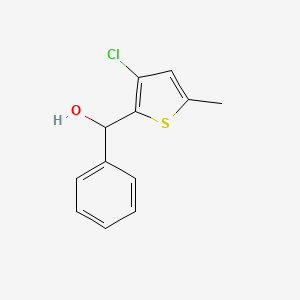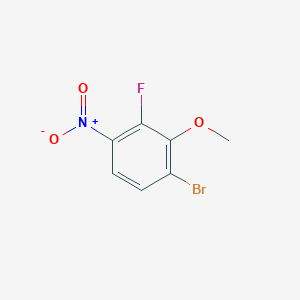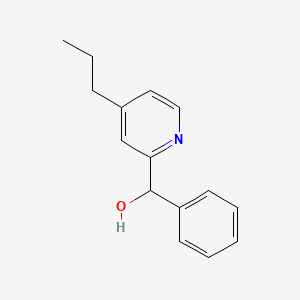![molecular formula C13H13BN2O3 B13081413 Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13081413.png)
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyridinylmethylamino carbonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Substitution Reactions: The phenyl ring is then functionalized with the pyridinylmethylamino carbonyl group through a series of substitution reactions. This often involves the use of protecting groups to ensure selective functionalization.
Deprotection and Purification: The final step involves the removal of any protecting groups and purification of the compound through techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions at the pyridinylmethylamino carbonyl group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
類似化合物との比較
Boronic acid, b-[3-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]- can be compared with other boronic acids and their derivatives:
3-Aminophenylboronic Acid: Similar in structure but lacks the pyridinylmethylamino carbonyl group, which imparts unique reactivity and binding properties.
Phenylboronic Acid: A simpler compound with a boronic acid group attached to a phenyl ring, used in similar applications but with different reactivity profiles.
Benzylboronic Acid: Contains a benzyl group instead of the pyridinylmethylamino carbonyl group, leading to different chemical behavior and applications.
特性
分子式 |
C13H13BN2O3 |
|---|---|
分子量 |
256.07 g/mol |
IUPAC名 |
[3-(pyridin-3-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-3-2-6-15-8-10)11-4-1-5-12(7-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChIキー |
VMOKEAXUUOLHGU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)


![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)




![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)
![(1-Cyclopropylethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13081396.png)

